NeldazosinHydrochloride
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Overview
Description
Neldazosin Hydrochloride is a potent α1-adrenoceptor antagonist. It is primarily used in research settings and has shown potential in various scientific applications. The compound’s chemical formula is C18H25N5O4, and it has a molar mass of 375.429 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for Neldazosin Hydrochloride are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Neldazosin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Neldazosin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on α1-adrenoceptors in cellular models.
Medicine: Investigated for potential therapeutic uses, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Neldazosin Hydrochloride exerts its effects by antagonizing α1-adrenoceptors. This action leads to the relaxation of smooth muscle tissues, particularly in blood vessels, resulting in vasodilation and reduced blood pressure. The molecular targets include the α1-adrenoceptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin but with a longer half-life.
Doxazosin: Used for both hypertension and benign prostatic hyperplasia.
Uniqueness
Neldazosin Hydrochloride is unique due to its specific binding affinity and potency as an α1-adrenoceptor antagonist. It offers distinct advantages in research settings, particularly in studies focused on adrenergic signaling pathways .
Properties
Molecular Formula |
C18H26ClN5O4 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one;hydrochloride |
InChI |
InChI=1S/C18H25N5O4.ClH/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18;/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21);1H |
InChI Key |
VCNPQNCQQYKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O.Cl |
Origin of Product |
United States |
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